5-(6-methyl-2-naphthyl)-2(3H)-furanone
Description
Properties
IUPAC Name |
5-(6-methylnaphthalen-2-yl)-3H-furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-2-3-12-9-13(5-4-11(12)8-10)14-6-7-15(16)17-14/h2-6,8-9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFMQBFKJLTMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CCC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(6-methyl-2-naphthyl)-2(3H)-furanone with structurally related furanones, emphasizing substituent effects, synthesis, properties, and applications:
Structural and Functional Differences
- Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: Bromo- and chloro-substituted furanones (e.g., 5-Bromo-3-methyl-2(5H)-furanone , 3,4-dichloro derivatives ) exhibit increased electrophilicity, facilitating nucleophilic substitution reactions, unlike the electron-rich naphthyl-substituted compound.
Key Research Findings and Data
NMR Spectral Trends
- Hydroxymethyl-substituted furanones show distinct ¹H NMR signals at δ ~3.5–4.5 ppm (hydroxyl and methylene protons) , whereas chloro-substituted analogs display downfield shifts for chlorinated carbons (δC ~124–144 ppm) . The naphthyl group would likely produce aromatic signals at δH 7.0–8.5 ppm .
Mutagenicity vs. Antioxidant Activity
- Certain furanones (e.g., 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) are potent mutagens , while others like 5-hydroxymethyl-2(5H)-furanone show antioxidant activity comparable to ascorbic acid . The naphthyl group’s electronic profile may modulate such dual effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(6-methyl-2-naphthyl)-2(3H)-furanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or cyclocondensation. For example, 2(5H)-furanone derivatives are synthesized via one-pot methods using methylene chloride as a solvent, sodium sulfate as a desiccant, and hydrogen peroxide for oxidation . Yield optimization requires precise control of reagent addition times (e.g., slow addition of amines to avoid side reactions) and temperature modulation. Purity is validated via column chromatography and recrystallization. Contradictions in reported yields (e.g., 64% vs. lower values) often stem from variations in reaction scale or purification protocols .
Q. What spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry, particularly the naphthyl substitution pattern. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at ~1750 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric purity. For complex stereoisomers, X-ray crystallography resolves spatial arrangements, as demonstrated in studies of triphenyl-furanone analogs .
Advanced Research Questions
Q. How can computational chemistry methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For instance, 5-phenyl-furanone derivatives exhibit lower energy gaps (~4.5 eV) compared to methyl-substituted analogs, enhancing electrophilic susceptibility . Solvent effects are modeled using polarizable continuum models (PCM), while Fukui indices identify nucleophilic/electrophilic sites. These methods guide experimental design, such as predicting regioselectivity in Diels-Alder reactions .
Q. What mechanistic insights have been gained regarding the thermal degradation pathways of this compound under varying temperature conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) combined with GC-MS identifies degradation products like CO and naphthalene derivatives. Bond dissociation energy (BDE) calculations reveal that the C5-C6 bond in the furanone ring cleaves preferentially (BDE = 372.31 kJ/mol) at elevated temperatures, forming radical intermediates. Kinetic studies using Arrhenius plots quantify activation energies (Eₐ ~110–130 kJ/mol), critical for stabilizing the compound in high-temperature applications .
Q. How do structural modifications at specific positions of the furanone ring affect the compound's biological activity, based on structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies systematically alter substituents (e.g., methyl, phenyl, or halogen groups) and assess bioactivity. For example, electron-withdrawing groups (e.g., -Cl) at the 4-position enhance antibacterial efficacy by increasing electrophilicity and membrane penetration. In vitro assays (e.g., MIC against Pseudomonas aeruginosa) and molecular docking validate interactions with target enzymes (e.g., DNA gyrase). Computational logP calculations optimize lipophilicity for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
